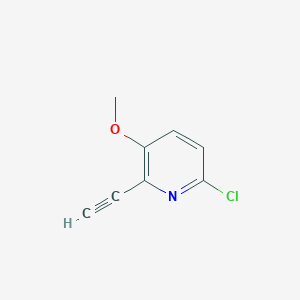

6-Chloro-2-ethynyl-3-methoxypyridine

Description

Structural Features and Unique Substitution Pattern of 6-Chloro-2-ethynyl-3-methoxypyridine

The structure of this compound is defined by the strategic placement of its substituents, which significantly influences its chemical behavior.

Pyridine (B92270) Core: The central pyridine ring is an electron-deficient aromatic system, which affects the reactivity of its substituents.

6-Chloro Group: The chlorine atom at the 6-position is a good leaving group in nucleophilic aromatic substitution reactions. Its position alpha to the ring nitrogen further activates it for such transformations.

2-Ethynyl Group: The ethynyl (B1212043) (acetylenic) group at the 2-position is a highly versatile functional handle. It can participate in a variety of reactions, including cycloadditions, cross-coupling reactions (such as the Sonogashira coupling), and hydrofunctionalization reactions. acs.org

3-Methoxy Group: The methoxy (B1213986) group at the 3-position is an electron-donating group, which can influence the electron density of the pyridine ring and the reactivity of the adjacent substituents.

This specific arrangement of an electron-withdrawing halogen, a reactive alkyne, and an electron-donating methoxy group on the pyridine scaffold creates a molecule with multiple, distinct reaction sites. This allows for a programmed, stepwise functionalization, a highly desirable feature in the synthesis of complex target molecules.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| CAS Number | 1256811-67-2 |

| Molecular Formula | C8H6ClNO |

| IUPAC Name | This compound |

| Key Functional Groups | Chloro, Ethynyl, Methoxy, Pyridine |

Significance of Substituted Pyridines in Organic Synthesis and Chemical Biology

Substituted pyridines are a cornerstone of modern organic chemistry and are integral to the fields of medicinal chemistry and materials science. abertay.ac.uk Their importance stems from their presence in a vast number of biologically active compounds and functional materials.

In organic synthesis , substituted pyridines serve as versatile intermediates and building blocks. The pyridine ring can be modified through a wide range of reactions, including electrophilic and nucleophilic substitutions, lithiation, and transition metal-catalyzed cross-coupling reactions. The nitrogen atom in the ring can also act as a ligand for metal catalysts, influencing their reactivity and selectivity.

In chemical biology , the pyridine motif is a common feature in many natural products and pharmaceuticals. The nitrogen atom can participate in hydrogen bonding and coordination to metal ions in biological systems, which is often crucial for the biological activity of the molecule. Halogenated pyridines, in particular, have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.govnih.govbiointerfaceresearch.comresearchgate.net The introduction of a halogen atom can often enhance the potency and metabolic stability of a drug candidate.

Overview of Research Trajectories Involving Ethynyl- and Halogen-Substituted Pyridine Scaffolds

Research involving pyridine scaffolds bearing both ethynyl and halogen substituents has been a vibrant area of investigation, driven by the synthetic utility of these functional groups.

Ethynyl-substituted pyridines are highly valued for their ability to undergo a plethora of chemical transformations. The carbon-carbon triple bond can be readily functionalized, allowing for the construction of extended conjugated systems, the formation of new heterocyclic rings, and the introduction of diverse substituents. scispace.comresearchgate.netchemsynthesis.com The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool for the elaboration of ethynylpyridines.

Halogen-substituted pyridines are key intermediates in the synthesis of more complex pyridine derivatives. The halogen atom, typically chlorine or bromine, serves as a versatile handle for introducing other functional groups via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. The regioselective introduction of halogens onto the pyridine ring is a well-established area of synthetic methodology.

The combination of both ethynyl and halogen substituents on a single pyridine ring, as seen in this compound, offers a powerful platform for the synthesis of complex molecules. Researchers can selectively react at either the ethynyl or the halogen position, or in some cases, utilize both in tandem reactions to build intricate molecular frameworks. This dual reactivity makes such compounds highly sought-after intermediates in the quest for new pharmaceuticals and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

6-chloro-2-ethynyl-3-methoxypyridine |

InChI |

InChI=1S/C8H6ClNO/c1-3-6-7(11-2)4-5-8(9)10-6/h1,4-5H,2H3 |

InChI Key |

XEOZBPUBUZPDCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Ethynyl 3 Methoxypyridine and Its Analogues

Strategies for Pyridine (B92270) Core Construction and Functionalization

The construction of the 2,3,6-trisubstituted pyridine core, the foundational scaffold of 6-Chloro-2-ethynyl-3-methoxypyridine, can be approached through various synthetic strategies. These methods often begin with simpler pyridine derivatives or acyclic precursors, which are then functionalized.

A common and practical approach is the functionalization of a pre-existing pyridine ring. For instance, multi-halogenated pyridines serve as versatile starting materials. Commercially available 2,6-dichloropyridine (B45657) can be nitrated to form 2,6-dichloro-3-nitropyridine, a key intermediate for introducing functionality at the 3-position. google.comchemicalbook.com Similarly, 2,3,6-trichloropyridine (B1294687) can be prepared from pyridine through chlorination, providing a scaffold with three distinct reaction sites that can be selectively addressed. google.com

Alternative de novo synthesis strategies, which build the pyridine ring from acyclic precursors, offer another powerful route. These include:

Kröhnke Pyridine Synthesis: Involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.

Hantzsch Dihydropyridine Synthesis: A condensation reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, followed by oxidation to the pyridine.

[4+2] Cycloaddition Reactions: Diels-Alder reactions involving 1,2,4-triazines with alkynes can yield substituted pyridines after the extrusion of dinitrogen.

These methods allow for the assembly of highly substituted pyridine rings, which can then be further modified to install the specific chloro, methoxy (B1213986), and ethynyl (B1212043) groups required for the target compound.

Introduction of the Ethynyl Moiety: Palladium-Catalyzed Cross-Coupling Reactions

The introduction of the ethynyl group at the C2 position of the pyridine ring is a critical transformation, most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this purpose, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Sonogashira Coupling Strategies

The Sonogashira reaction employs a dual-catalyst system, typically consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle activates the terminal alkyne, leading to a transmetalation step and subsequent reductive elimination to yield the alkynylated product.

For a precursor such as 2,6-dichloro-3-methoxypyridine, the key challenge is achieving regioselective coupling at the C2 position while leaving the C6-chloro substituent intact. The differential reactivity of the halogen atoms on the pyridine ring is crucial. In palladium-catalyzed cross-coupling reactions, the C-X bond at the α-position (C2 or C6) of the pyridine nitrogen is generally more reactive than a C-X bond at the β-position (C3 or C5). Between the two α-positions in a 2,6-dihalopyridine, the C2 position is often more susceptible to oxidative addition due to electronic effects, making it the preferred site for coupling. researchgate.net

Studies on dihalopyridines have demonstrated that highly regioselective 2-alkynylation is achievable. researchgate.net For example, the reaction of 2,4-dibromopyridines with arylacetylenes, catalyzed by a Pd(CF₃COO)₂/CuI/PPh₃ system, selectively yields 2-alkynylpyridines. researchgate.net This inherent selectivity is foundational for the synthesis of this compound from a 2,6-dichloro precursor.

Variations and Optimized Conditions for Alkyne Introduction

To enhance the efficiency, selectivity, and substrate scope of the Sonogashira coupling, various modifications and optimizations have been developed.

Copper-Free Sonogashira Coupling: The copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). Copper-free protocols have been developed to mitigate this issue. These systems often rely on higher catalyst loadings, different ligands, or specific bases like cesium carbonate or potassium carbonate to facilitate the reaction.

Ligand Selection: The choice of phosphine (B1218219) ligand on the palladium catalyst is critical for controlling reactivity and selectivity. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and influence the stability of the catalytic species. For dihalopurines, a related N-heterocycle, it has been shown that monodentate ligands like triphenylphosphine (B44618) (PPh₃) in catalysts such as Pd(PPh₃)₄ favor coupling at the C2 position, a principle that can be extended to dihalopyridines. rsc.orgelsevierpure.com

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and base is essential. Solvents like acetonitrile, THF, or DMF are commonly used. The reaction is typically run under mild conditions, often at room temperature or with gentle heating, which helps to preserve sensitive functional groups. The use of an amine base is standard, as it also serves to neutralize the hydrogen halide byproduct.

Below is a table summarizing typical conditions for regioselective Sonogashira coupling on dihalo-N-heterocycles.

| Catalyst System | Precursor Type | Selectivity | Typical Conditions |

| Pd(OAc)₂/CuI/PPh₃ | 2,3- or 2,5-Dihalopyridines | C2-Alkynylation | i-Pr₂NH, CH₃CN, Reflux |

| Pd(CF₃COO)₂/CuI/PPh₃ | 2,4-Dihalopyridines | C2-Alkynylation | i-Pr₂NH, CH₃CN, Reflux |

| Pd(PPh₃)₄/CuI | 2,8-Diiodopurines | C2-Alkynylation | Amine base, Solvent (e.g., DMF) |

| Pd(dba)₂/PPh₃ | 4,6-Dichloro-2-pyrone | C6-Alkynylation | Amine base, Solvent (e.g., THF) |

Incorporation of Halogen Substituents: Selective Halogenation Approaches

The introduction of the chlorine atom at the C6 position is a pivotal step that is often best accomplished during the construction of the pyridine core rather than as a late-stage functionalization of an already substituted ring. Starting with precursors like 2,6-dichloropyridine or 2,3,6-trichloropyridine is a highly effective strategy.

The synthesis of these polychlorinated pyridines can be achieved through several established methods:

Direct Chlorination: The high-temperature gas-phase chlorination of pyridine can produce a mixture of chlorinated pyridines, including 2,6-dichloropyridine. wikipedia.org

Nitration-Chlorination Sequence: 2,6-Dichloropyridine can be nitrated using a mixture of nitric acid and sulfuric acid to produce 2,6-dichloro-3-nitropyridine. google.comchemicalbook.com This introduces a functional group handle at the C3 position while preserving the chlorine atoms at C2 and C6.

From Hydroxypyridines: Dihydroxypyridines can be converted to their corresponding dichloropyridines using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Once a di- or tri-chlorinated pyridine is obtained, the chlorine atoms serve as versatile handles for subsequent cross-coupling and substitution reactions, allowing for the stepwise and regioselective introduction of the other required functional groups.

Introduction of the Methoxy Group: Nucleophilic Aromatic Substitution Pathways

The methoxy group at the C3 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, a nucleophile (methoxide) displaces a leaving group (typically a halide) on the aromatic ring. For the reaction to proceed, the pyridine ring must be activated by electron-withdrawing groups.

Regioselective Methoxylation Techniques

The success of the SNAr approach hinges on the regioselective replacement of a specific halogen atom. Starting with a precursor like 2,3,6-trichloropyridine, the methoxide (B1231860) ion (CH₃O⁻), usually from sodium methoxide in methanol (B129727), can selectively displace one of the chlorine atoms.

The regioselectivity of SNAr reactions on polychloropyridines is governed by the electronic properties of the ring positions. The chlorine atoms at the C2 and C6 positions are generally more activated towards nucleophilic attack than the one at C3 due to the electron-withdrawing effect of the ring nitrogen. However, the presence of multiple halogens complicates the selectivity. In the case of 2,3,6-trichloropyridine, substitution can be directed to the C3 position under carefully controlled conditions, although mixtures of isomers are possible.

A more controlled strategy involves using a precursor where the desired position for methoxylation is activated by another group. For example, starting with 2,6-dichloro-3-nitropyridine, the nitro group strongly activates the ring for nucleophilic substitution. While the C2 and C6 positions are already activated by the nitrogen, the additional activation from the C3-nitro group can influence reactivity. A well-documented route involves the methoxylation of 2-amino-3-nitro-6-chloropyridine with sodium methoxide in methanol, which proceeds smoothly to give 2-amino-3-nitro-6-methoxypyridine. google.com This demonstrates the principle of replacing a C6-chloro group with a methoxy group via SNAr when the ring is suitably activated.

A plausible synthetic sequence for the backbone of the target molecule is outlined below:

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 2,3,6-Trichloropyridine | NaOMe, MeOH | 2,6-Dichloro-3-methoxypyridine | SNAr |

| 2 | 2,6-Dichloro-3-methoxypyridine | Terminal Alkyne, Pd/Cu catalyst, Base | This compound | Sonogashira Coupling |

This sequence leverages the principles of regioselective nucleophilic aromatic substitution followed by a regioselective palladium-catalyzed cross-coupling to construct the target molecule in a controlled and efficient manner.

Transition Metal-Catalyzed Methoxylation Methods

The introduction of a methoxy group onto a pyridine ring, particularly adjacent to other substituents, can be achieved through various methods. While classical nucleophilic aromatic substitution (SNAr) with sodium methoxide is common, transition metal-catalyzed methods offer alternative pathways, especially for less activated substrates. Copper-catalyzed cross-coupling reactions have emerged as a practical and efficient approach for the formation of aryl methyl ethers from (hetero)aryl halides. bohrium.comorganic-chemistry.org

Research has demonstrated that copper(II) chloride, in conjunction with a 2,2'-bipyridine (B1663995) (bpy) ligand, can effectively catalyze the methoxylation of a range of (hetero)aryl bromides and activated chlorides using sodium methoxide. bohrium.com This system is notable for its tolerance to air, simplifying the experimental setup. bohrium.com The reaction proceeds efficiently with low catalyst loading, typically around 1 mol%. bohrium.com For the synthesis of a 3-methoxypyridine (B1141550) derivative, a precursor such as a 3-bromo-2,6-dichloropyridine (B1287612) could hypothetically be a substrate for such a transformation. The electronic properties of the pyridine ring and the nature of the other substituents would influence the reaction's success and regioselectivity. bohrium.com

Another innovative copper-catalyzed method employs 9-borabicyclo[3.3.1]nonane methyl ester (9-BBN-OMe) as the methoxylating agent. organic-chemistry.org This approach, utilizing a CuBr catalyst and an oxalamide ligand (BHMPO), effectively couples various aryl bromides to yield aryl methyl ethers under mild conditions. organic-chemistry.org The use of 9-BBN-OMe, a neutral and non-toxic reagent, circumvents potential side reactions that can occur with alcohol-based reagents. organic-chemistry.org This methodology demonstrates broad functional group tolerance, which is advantageous when dealing with multifunctional pyridine precursors. organic-chemistry.org

| Substrate | Catalyst System | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Bromoanisole | CuCl₂ (1 mol%), 2,2'-bipyridine (2 mol%) | NaOMe | DMF/MeOH | 120 | 96 | bohrium.com |

| 4-Bromobenzonitrile | CuCl₂ (1 mol%), 2,2'-bipyridine (2 mol%) | NaOMe | DMF/MeOH | 120 | 95 | bohrium.com |

| 2-Bromopyridine | CuCl₂ (1 mol%), 2,2'-bipyridine (2 mol%) | NaOMe | DMF/MeOH | 120 | 85 | bohrium.com |

| 1-Bromo-4-nitrobenzene | CuBr (5 mol%), BHMPO (10 mol%) | 9-BBN-OMe | NMP | 80 | 91 | organic-chemistry.org |

| 1-Bromo-4-(trifluoromethyl)benzene | CuBr (5 mol%), BHMPO (10 mol%) | 9-BBN-OMe | NMP | 80 | 86 | organic-chemistry.org |

Sequential Functionalization Strategies for Polysubstituted Pyridines

Constructing a trisubstituted pyridine with the specific 2,3,6-pattern of this compound requires a carefully planned sequence of reactions to control regioselectivity. Modern synthetic chemistry relies heavily on C-H functionalization and cross-coupling reactions to build such complex molecules in a stepwise fashion.

A plausible synthetic strategy could begin with a readily available dichloropyridine, such as 2,6-dichloropyridine. The sequence of introducing the methoxy and ethynyl groups is critical. The inherent reactivity of the pyridine ring dictates that C-H functionalization or substitution reactions occur at specific positions. For instance, halides adjacent to the ring nitrogen (C2 and C6 positions) are generally more reactive towards nucleophilic substitution and cross-coupling than those at other positions. nih.gov

One strategy involves controlling selectivity through the choice of catalyst and ligands. For example, in dihalopyridines, a sterically hindered N-heterocyclic carbene (NHC) ligand with a palladium catalyst can direct cross-coupling reactions to the C4 position, leaving the C2 halide untouched for subsequent transformations. nih.gov This principle of ligand-controlled selectivity could be adapted to favor reaction at either the C2 or C6 position of a 2,6-dichloropyridine precursor.

A potential synthetic route could involve:

Selective Methoxylation: Starting with a 2,3,6-trihalopyridine, a selective methoxylation could be attempted. The relative reactivity of the halide positions would determine the outcome.

Selective Ethynylation: A subsequent Sonogashira coupling could introduce the ethynyl group. The choice of catalyst and reaction conditions would be crucial to target the desired position (e.g., C2) over the remaining halogenated site (e.g., C6). The greater reactivity of the C2/C6 positions over C3/C5 in palladium-catalyzed couplings is a well-established principle.

C-H Functionalization: An alternative modern approach involves direct C-H activation. Starting from a simpler precursor like 2-chloro-3-methoxypyridine, a regioselective C-H functionalization at the C6 position could install a second chloro group, followed by a C-H ethynylation at the C2 position. The development of catalysts for site-selective C-H activation is an active area of research.

| Pyridine Substrate | Reaction Type | Reagents/Catalyst | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyridines | Kumada Coupling | Pd/IPr, 2-pyridyl-MgBr | C4 | 4-Alkyl/Aryl-2-chloropyridine | nih.gov |

| Pyridine-N-Oxides | C-H Alkenylation | Cu(OTf)₂, Terminal Alkyne | C2 | 2-Alkenylpyridine | rsc.org |

| α,β-Unsaturated Ketoximes | [4+2] Cycloaddition | Rh(III) catalyst, Terminal Alkyne | N/A (Ring Formation) | Polysubstituted Pyridine | nih.gov |

| 2-Chloro-3-hexyl-thiophene | C-H Aurylation | Au(I)Cl(t-Bu₃P) | C5 | 5-Aurylated Thiophene | nih.gov |

Protecting Group Chemistry in the Synthesis of this compound Precursors

In multistep organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. neliti.com The synthesis of this compound, which features a reactive terminal alkyne, often necessitates the use of a protecting group for the ethynyl C-H proton.

The most common protecting groups for terminal alkynes are trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and the bulkier triisopropylsilyl (TIPS). ccspublishing.org.cngelest.com These groups are readily introduced by treating the terminal alkyne with a silyl (B83357) chloride (e.g., TMSCl) in the presence of a base like triethylamine or by deprotonating the alkyne with an organolithium reagent (e.g., n-BuLi) followed by quenching with the silyl chloride. cureffi.org

The use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is highly advantageous in cross-coupling reactions like the Sonogashira coupling. For instance, 1-(5-bromopyridin-2-yl)ethanone can be coupled with (trimethylsilyl)acetylene using a palladium catalyst to yield the corresponding TMS-protected ethynylpyridine. mdpi.com This strategy prevents side reactions associated with the acidic alkyne proton, such as Glaser coupling.

| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | TMSCl, Et₃N or n-BuLi then TMSCl | TBAF; K₂CO₃/MeOH | gelest.comcureffi.org |

| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | TESCl, Base | TBAF; HF | utsouthwestern.edu |

| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | TIPSCl, Base | TBAF (slower than TMS) | gelest.com |

| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | TBSCl, Imidazole, DMF | TBAF; HF; Acetic Acid | utsouthwestern.edu |

| Diphenyl(2-hydroxy-2-phenylethyl)silyl | -SiPh₂(CH(OH)Ph) | Corresponding silyl chloride, Base | Mild acid or base | ccspublishing.org.cn |

Reactivity and Reaction Mechanisms of 6 Chloro 2 Ethynyl 3 Methoxypyridine

Reactivity of the Ethynyl (B1212043) Group: Electrophilic and Nucleophilic Additions

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles. However, the presence of the basic pyridine (B92270) nitrogen introduces a unique reaction pathway, particularly in acidic media, that modifies the group's reactivity.

The addition of hydrogen halides (HX) across the ethynyl triple bond is a fundamental transformation. While alkynes typically undergo electrophilic addition, the hydrohalogenation of 2-ethynylpyridines proceeds through a distinct mechanism. nih.govacs.org

The reaction is initiated by the protonation of the basic nitrogen atom of the pyridine ring by the hydrohalic acid. acs.org This salt formation significantly increases the electrophilicity of the attached ethynyl group. nih.gov The halide anion, acting as the counterion, is held in close spatial proximity to the now electron-deficient triple bond. This proximity facilitates an intramolecular-like nucleophilic attack of the halide on the ethynyl group, leading to the formation of a 2-(2-haloethenyl)pyridine derivative. nih.govacs.org This mechanism contrasts with the standard electrophilic addition to alkynes, which involves the formation of a less stable vinyl cation intermediate. nih.gov The reaction with various hydrohalic acids typically proceeds smoothly, affording single stereoisomers, presumed to be the Z-form. nih.gov

Table 1: Hydrohalogenation of 6-Chloro-2-ethynyl-3-methoxypyridine This table presents the expected products from the hydrohalogenation of the parent compound based on established mechanisms for 2-ethynylpyridines.

| Reactant | Reagent | Product |

| This compound | HCl | 6-Chloro-2-(2-chloroethenyl)-3-methoxypyridine |

| This compound | HBr | 2-(2-Bromoethenyl)-6-chloro-3-methoxypyridine |

| This compound | HI | 6-Chloro-2-(2-iodoethenyl)-3-methoxypyridine |

The ethynyl group is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". thieme-connect.comwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

In this transformation, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst. thieme-connect.com The catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, facilitates the [3+2] cycloaddition. broadpharm.com Research has shown that 2-ethynylpyridine (B158538) itself can act as a promoting additive in CuAAC reactions, accelerating the formation of the triazole product. thieme-connect.comthieme-connect.com The resulting 2-pyridyl-substituted 1,2,3-triazole ligands are valuable in coordination chemistry, resembling bipyridine ligands. thieme-connect.com This reaction is known for its high yields, mild reaction conditions (often in water at room temperature), and tolerance of a wide range of functional groups. organic-chemistry.orgthieme-connect.com

Table 2: Representative Click Chemistry Reactions This table illustrates potential cycloaddition products using this compound as the alkyne component.

| Alkyne | Azide Partner | Catalyst System | Product |

| This compound | Benzyl Azide | CuCl | 1-Benzyl-4-(6-chloro-3-methoxypyridin-2-yl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | CuSO₄, Sodium Ascorbate | 4-(6-Chloro-3-methoxypyridin-2-yl)-1-phenyl-1H-1,2,3-triazole |

| This compound | 1-Azido-4-methylbenzene | CuI | 4-(6-Chloro-3-methoxypyridin-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole |

Reactivity of the Chlorine Atom: Cross-Coupling and Nucleophilic Substitution

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement through various metal-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org It is a widely used method for constructing C(sp²)-C(sp²) bonds, essential for synthesizing biaryl and heteroaryl compounds. researchgate.net

The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While aryl chlorides are generally less reactive than bromides or iodides, the development of specialized ligands, such as sterically hindered dialkylbiaryl phosphines (e.g., XPhos), has enabled the efficient coupling of these challenging substrates. researchgate.netnih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyridine ring.

Table 3: Suzuki-Miyaura Cross-Coupling Reactions This table provides examples of potential products from the Suzuki-Miyaura coupling of this compound.

| Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Product |

| This compound | Phenylboronic Acid | Pd(OAc)₂, XPhos | 2-Ethynyl-3-methoxy-6-phenylpyridine |

| This compound | Furan-3-boronic Acid | Pd(PPh₃)₄ | 2-Ethynyl-6-(furan-3-yl)-3-methoxypyridine |

| This compound | Pyridine-4-boronic Acid | PdCl₂(dppf) | 2-Ethynyl-3-methoxy-6-(pyridin-4-yl)pyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This powerful method allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org The development of this reaction has provided a versatile alternative to classical methods, which often require harsh conditions. wikipedia.org

Similar to the Suzuki coupling, the mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org This reaction can be used to introduce a diverse range of amino functionalities at the 6-position of the pyridine core, from simple alkylamines to complex heterocyclic amines.

Table 4: Buchwald-Hartwig Amination Reactions This table showcases the versatility of the Buchwald-Hartwig amination for C-N bond formation on the title compound.

| Electrophile | Amine | Catalyst/Ligand | Product |

| This compound | Morpholine | Pd₂(dba)₃, BINAP | 4-(6-Ethynyl-5-methoxypyridin-2-yl)morpholine |

| This compound | Aniline | Pd(OAc)₂, RuPhos | N-(6-Ethynyl-5-methoxypyridin-2-yl)aniline |

| This compound | Benzylamine | Pd₂(dba)₃, Xantphos | N-Benzyl-6-ethynyl-5-methoxypyridin-2-amine |

Beyond the Suzuki and Buchwald-Hartwig reactions, the chlorine atom on the pyridine ring can participate in other significant metal-catalyzed transformations. One of the most relevant is the Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne. This reaction is a highly reliable method for forming carbon-carbon triple bonds.

In the context of this compound, the chloro group can be coupled with another terminal alkyne to generate a di-alkynyl pyridine derivative. The catalytic cycle involves the oxidative addition of the chloropyridine to the palladium(0) center, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and a base), and subsequent reductive elimination. This reaction provides a direct route to extended conjugated systems.

Table 5: Sonogashira Coupling Reaction Example This table illustrates the application of the Sonogashira coupling to extend the conjugation of the parent molecule.

| Electrophile | Alkyne | Catalyst System | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂, CuI, Et₃N | 2-Ethynyl-3-methoxy-6-(phenylethynyl)pyridine |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-((Trimethylsilyl)ethynyl)-2-ethynyl-3-methoxypyridine |

Nucleophilic Substitutions (SNAr) with Oxygen and Nitrogen Nucleophiles

Nucleophilic aromatic substitution is a key reaction for substituted pyridines, especially for those bearing a good leaving group like a halogen. The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed and is favored by the presence of electron-withdrawing groups. nih.gov

In this compound, the chlorine atom at the 6-position is the leaving group. Nucleophilic attack is expected to occur at this carbon. The amenability of this compound to SNAr reactions is influenced by the electronic effects of the substituents. The pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions, by stabilizing the anionic intermediate. stackexchange.com

With Nitrogen Nucleophiles:

The reaction of this compound with various nitrogen nucleophiles, such as primary and secondary amines, is anticipated to yield the corresponding 6-amino-2-ethynyl-3-methoxypyridine derivatives. The general mechanism involves the attack of the amine on the C-6 position, displacing the chloride.

Reaction Mechanism:

Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, forming a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized over the pyridine ring and is stabilized by the electronegative nitrogen atom.

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted pyridine.

With Oxygen Nucleophiles:

Similarly, oxygen nucleophiles such as alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides are expected to react with this compound to afford the corresponding 6-alkoxy- or 6-aryloxy-2-ethynyl-3-methoxypyridine derivatives. The reaction would follow the same SNAr mechanism as with nitrogen nucleophiles. The strength of the oxygen nucleophile plays a significant role in the reaction rate.

The following interactive table provides illustrative examples of potential SNAr reactions of this compound with various nucleophiles, based on general principles of SNAr reactions on chloropyridines.

| Nucleophile | Reagent Example | Expected Product |

| Primary Amine | Aniline | 6-(Phenylamino)-2-ethynyl-3-methoxypyridine |

| Secondary Amine | Morpholine | 4-(2-Ethynyl-3-methoxypyridin-6-yl)morpholine |

| Alkoxide | Sodium Methoxide | 2-Ethynyl-3,6-dimethoxypyridine |

| Phenoxide | Sodium Phenoxide | 2-Ethynyl-3-methoxy-6-phenoxypyridine |

Note: The reaction conditions (solvent, temperature, and presence of a base) would need to be optimized for each specific transformation.

Reactivity of the Pyridine Nitrogen Atom: Lewis Basicity and Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic π-system and is therefore available for donation to a Lewis acid, rendering pyridine and its derivatives Lewis bases. wikipedia.org The basicity of the pyridine nitrogen is significantly affected by the electronic nature of the substituents on the ring. stackexchange.com

In this compound, the substituents have competing effects on the Lewis basicity of the nitrogen atom:

Methoxy (B1213986) Group (-OCH3): This is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect generally dominates, leading to an increase in electron density in the ring and on the nitrogen atom, thus increasing basicity compared to unsubstituted pyridine.

Chloro Group (-Cl): This is an electron-withdrawing group through its strong inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect). The inductive effect is dominant, leading to a decrease in electron density on the nitrogen and a reduction in basicity. stackexchange.com

Ethynyl Group (-C≡CH): The sp-hybridized carbons of the ethynyl group are more electronegative than sp2-hybridized carbons, making the ethynyl group electron-withdrawing through induction (-I effect). This effect will decrease the electron density on the nitrogen atom and thus lower its basicity.

Considering the combined effects, the presence of two electron-withdrawing groups (chloro and ethynyl) and one electron-donating group (methoxy) makes it difficult to predict the exact basicity without experimental pKa values. However, it is likely to be a weaker base than pyridine itself due to the net electron-withdrawing nature of the substituents.

The pyridine nitrogen's lone pair also allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. acs.org The ability of this compound to form coordination compounds will depend on both the steric hindrance around the nitrogen atom and its basicity. The substituents at the 2- and 6-positions can sterically hinder the approach of a metal ion. The ethynyl group at the 2-position and the chloro group at the 6-position would create some steric bulk, potentially influencing the stability and geometry of the resulting metal complexes. acs.org

Influence of Substituents on Reaction Selectivity and Rate

The substituents on the pyridine ring of this compound have a profound influence on the selectivity and rate of its reactions.

Chloro Group (-Cl) at C-6: This group serves as the primary site for nucleophilic aromatic substitution, acting as a good leaving group. Its presence is the key to the SNAr reactivity of the molecule.

Ethynyl Group (-C≡CH) at C-2: As an electron-withdrawing group, the ethynyl substituent at the ortho-position to the nitrogen and para-position to the C-5 carbon will increase the electrophilicity of the pyridine ring. This enhances the rate of nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through its inductive effect. The ethynyl group itself can also undergo reactions, such as Sonogashira coupling, which provides an alternative reaction pathway for this molecule.

Methoxy Group (-OCH3) at C-3: The electron-donating methoxy group at the 3-position increases the electron density of the ring through resonance. This effect can slightly decrease the rate of nucleophilic aromatic substitution compared to a pyridine ring with only electron-withdrawing groups. However, its effect is likely to be less pronounced than the activating effect of the ethynyl group and the inherent reactivity of the 6-chloro position.

The combination of these substituents creates a molecule with a well-defined reactivity pattern. The primary reaction pathway is expected to be the nucleophilic aromatic substitution at the C-6 position. The rate of this reaction will be a balance between the activating effect of the ethynyl group and the pyridine nitrogen, and the slight deactivating (in the context of SNAr) effect of the methoxy group.

The presence of multiple functional groups also allows for potential selectivity in reactions. For example, under conditions that favor SNAr, the chloro group will be substituted. Under different conditions, such as in the presence of a palladium catalyst and a coupling partner, the ethynyl group could react selectively. The methoxy group is generally stable under these conditions but could be cleaved under harsh acidic or basic conditions.

The following table summarizes the expected influence of each substituent on the primary reaction types of this compound.

| Substituent | Position | Electronic Effect | Influence on SNAr at C-6 | Influence on Lewis Basicity of Pyridine N |

| Chloro | 6 | -I > +R (Electron-withdrawing) | Acts as the leaving group | Decreases basicity |

| Ethynyl | 2 | -I (Electron-withdrawing) | Increases reaction rate by stabilizing the intermediate | Decreases basicity |

| Methoxy | 3 | +R > -I (Electron-donating) | Decreases reaction rate slightly | Increases basicity |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 6-Chloro-2-ethynyl-3-methoxypyridine is expected to provide distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts (δ) are influenced by the electronic effects of the chloro, ethynyl (B1212043), and methoxy substituents on the pyridine (B92270) ring.

The pyridine ring possesses two aromatic protons. The proton at the 5-position (H-5) is anticipated to appear as a doublet, coupled to the proton at the 4-position (H-4). Similarly, the H-4 proton should appear as a doublet, coupled to H-5. The electron-withdrawing nature of the adjacent chloro group at the 6-position and the ethynyl group at the 2-position, along with the electron-donating methoxy group at the 3-position, will influence the precise chemical shifts of these protons.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acetylenic proton (-C≡CH) is also anticipated to be a singlet, with a chemical shift generally observed between 3.0 and 3.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 7.6 - 7.8 | Doublet (d) | 8.0 - 9.0 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

| -C≡CH | 3.2 - 3.4 | Singlet (s) | N/A |

Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven unique carbon atoms. The chemical shifts will be influenced by the nature of the substituents and their positions on the pyridine ring.

The carbon atoms of the pyridine ring (C-2, C-3, C-4, C-5, and C-6) will resonate in the aromatic region of the spectrum. The C-2 and C-6 carbons, being directly attached to the electronegative nitrogen and the ethynyl and chloro groups respectively, are expected to show significant shifts. The C-3 carbon, bonded to the methoxy group, will also exhibit a characteristic downfield shift. The acetylenic carbons (-C≡CH) will have their own characteristic chemical shifts, with the terminal, protonated carbon appearing at a different shift than the internal carbon attached to the pyridine ring. The methoxy carbon (-OCH₃) will appear as a singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 155 - 160 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 148 - 153 |

| -C ≡CH | 80 - 85 |

| -C≡C H | 75 - 80 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the H-4 and H-5 protons of the pyridine ring, appearing as a cross-peak in the 2D spectrum. This would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the signals for C-4/H-4, C-5/H-5, the acetylenic C/H, and the methoxy C/H₃.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the substituents to the pyridine ring. For instance, correlations would be expected between the methoxy protons and C-3, and between the acetylenic proton and C-2 and C-3.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule.

-C≡C-H Group: The terminal alkyne group will give rise to a sharp, weak to medium intensity C-H stretching vibration (ν(C-H)) in the IR spectrum, typically around 3300 cm⁻¹. The C≡C stretching vibration (ν(C≡C)) is expected to be a weak to medium band in the IR spectrum around 2100-2140 cm⁻¹, and potentially a stronger band in the Raman spectrum.

Pyridine Ring: The pyridine ring will have several characteristic vibrations. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. Ring breathing modes are also expected at lower frequencies.

-OCH₃ Group: The methoxy group will show a characteristic C-H stretching vibration just below 3000 cm⁻¹. The C-O stretching vibration is expected in the region of 1250-1000 cm⁻¹.

C-Cl Group: The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Acetylenic C-H Stretch | 3310 - 3290 | Medium, Sharp | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Methoxy C-H Stretch | 2980 - 2850 | Medium | Medium |

| C≡C Stretch | 2140 - 2100 | Weak to Medium | Strong |

| C=C / C=N Ring Stretch | 1600 - 1400 | Strong to Medium | Strong to Medium |

| C-O Stretch | 1260 - 1200 | Strong | Medium |

| C-Cl Stretch | 800 - 600 | Medium to Strong | Medium |

Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₈H₆ClNO, the theoretical exact mass is a crucial parameter for its unambiguous identification. This precise mass allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₈H₆ClNO |

| Theoretical Exact Mass | 167.01379 Da |

This table presents the calculated exact mass for the specified molecular formula.

While specific experimental HRMS data for this compound is not widely available in published literature, the expected result from an HRMS analysis would be an observed mass that closely matches the theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

LC/MS-MS Applications for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a highly sensitive and selective technique used for the identification and quantification of specific compounds within complex mixtures. This method involves the separation of the mixture by liquid chromatography, followed by the ionization of the target compound and its subsequent fragmentation and analysis by tandem mass spectrometry.

In a hypothetical LC/MS-MS analysis of a sample containing this compound, the parent ion corresponding to the protonated molecule [M+H]⁺ would be selected in the first mass spectrometer. This ion would then be subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The specific transitions from the parent ion to these fragment ions, known as multiple reaction monitoring (MRM), would provide a highly selective method for its detection and quantification, even in the presence of interfering substances.

Although specific LC/MS-MS applications for this compound are not documented in readily accessible scientific literature, this technique remains a powerful tool for its analysis in complex matrices such as reaction mixtures or biological samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

For aromatic and conjugated systems like this compound, π → π* and n → π* transitions are typically observed. While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, a study on the structurally related compound, 2-chloro-6-methoxypyridine, can provide some insight. This study identified two electronic transitions in the regions of 35,500 cm⁻¹ (approximately 282 nm) and 38,500 cm⁻¹ (approximately 260 nm). The presence of the ethynyl group at the 2-position in this compound is expected to extend the conjugation of the π-system, which would likely result in a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Table 2: Expected Electronic Transitions for this compound based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) |

| n → π | > 280 |

| π → π | ~260-280 |

This table provides an estimation of the expected UV-Vis absorption regions for this compound based on the electronic transitions of similar pyridine derivatives. The actual values may vary.

X-ray Crystallography for Solid-State Structural Determination

To date, there are no publicly available reports on the single-crystal X-ray structure of this compound. Should a suitable crystal be grown, this technique would provide definitive information on its solid-state structure, confirming the planar geometry of the pyridine ring and the spatial relationship of the chloro, ethynyl, and methoxy substituents.

Computational and Theoretical Investigations of 6 Chloro 2 Ethynyl 3 Methoxypyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular properties from first principles. nih.gov Methods like DFT, particularly with hybrid functionals such as B3LYP, have proven effective in balancing computational cost and accuracy for studying substituted aromatic systems like pyridine (B92270) derivatives. nih.gov These calculations allow for a thorough investigation of the molecule's geometric and electronic structure.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Chloro-2-ethynyl-3-methoxypyridine, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure. The pyridine ring is expected to be largely planar, with the substituents—chloro, ethynyl (B1212043), and methoxy (B1213986) groups—lying in or close to the plane of the ring.

A key aspect of the conformational analysis for this molecule would be the orientation of the methoxy group relative to the pyridine ring. The rotation around the C3-O bond would be explored to identify the most stable conformer, which is typically a planar arrangement where steric hindrance is minimized and electronic stabilization is maximized. The optimized geometry provides the foundation for all other computational predictions.

Table 1: Predicted Optimized Geometric Parameters for this compound Data is illustrative and based on theoretical calculations for related structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C≡C | ~1.21 Å |

| C≡C-H | ~1.06 Å | |

| C6-Cl | ~1.74 Å | |

| C3-O | ~1.36 Å | |

| O-CH₃ | ~1.43 Å | |

| Bond Angle | C(ring)-C2-C≡ | ~178° |

| C2-C≡C-H | ~179° | |

| C(ring)-C6-Cl | ~119° | |

| C(ring)-C3-O | ~120° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researcher.lifescirp.org

Table 2: Predicted Frontier Molecular Orbital Energies Data is illustrative and based on theoretical calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are prone to nucleophilic attack. nih.gov

In the MEP map of this compound, the most negative potential (red/yellow) is anticipated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting their nucleophilic character. The most positive potential (blue) would likely be found around the hydrogen atom of the ethynyl group and near the chloro substituent, indicating these as potential sites for nucleophilic interaction. researchgate.net This analysis is crucial for predicting intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, delocalization, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netmdpi.com The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 3: Predicted Significant NBO Interactions and Stabilization Energies (E(2)) Data is illustrative and based on theoretical calculations.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C2-C3) | ~ 25-35 |

| LP(2) O | π*(C3-C4) | ~ 15-25 |

| π(C4-C5) | π*(C2-C3) | ~ 10-20 |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features. researchgate.netiku.edu.tr

Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These computed spectra are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.govmdpi.com

For this compound, characteristic vibrational modes can be predicted. The C≡C-H stretching of the ethynyl group is expected to appear as a sharp band around 3300 cm⁻¹. The C≡C triple bond stretch would be found in the 2100-2150 cm⁻¹ region. Vibrations associated with the pyridine ring, C-Cl bond, C-O bond, and CH₃ group would also have distinct frequencies, allowing for a detailed assignment of the experimental spectrum. iku.edu.tr

Table 4: Predicted Key Vibrational Frequencies Frequencies are illustrative and based on theoretical calculations for related structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C≡C-H Stretch | ~3310 | Strong (IR), Medium (Raman) |

| C-H (Aromatic) Stretch | ~3050-3100 | Medium |

| C-H (Methyl) Stretch | ~2950-3000 | Medium |

| C≡C Stretch | ~2125 | Medium (IR), Strong (Raman) |

| C=C/C=N Ring Stretch | ~1400-1600 | Strong |

| C-O Stretch | ~1250 | Strong |

Theoretical NMR Chemical Shifts

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, offering valuable insights into the electronic structure and conformation of molecules. For this compound, theoretical NMR chemical shifts can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. These calculations can predict the ¹H and ¹³C chemical shifts, which are instrumental in confirming the molecular structure and understanding the electronic environment of each atom.

The theoretical chemical shifts are typically calculated for an optimized geometry of the molecule in the gas phase or with the inclusion of a solvent model to mimic experimental conditions. The accuracy of the predicted shifts is dependent on the level of theory and the basis set employed. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR spectrum can be achieved.

For this compound, the calculated chemical shifts would be influenced by the electronic effects of the substituents on the pyridine ring. The chlorine atom, being electronegative, is expected to deshield the adjacent carbon and hydrogen atoms. The methoxy group, a π-donor, would likely cause a shielding effect on the ortho and para positions of the pyridine ring. The ethynyl group, with its sp-hybridized carbons, will have characteristic chemical shifts that are also influenced by the electronic environment of the aromatic ring.

Below is an illustrative table of hypothetical theoretical ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with a chloroform (B151607) solvent model.

Hypothetical Theoretical NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 138.5 |

| C3 | - | 155.2 |

| C4 | 7.35 | 110.8 |

| C5 | 7.80 | 128.4 |

| C6 | - | 145.1 |

| -OCH₃ | 3.95 | 56.3 |

| -C≡CH | 3.10 | 82.1 |

| -C≡CH | - | 78.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.netresearchgate.net It allows for the prediction of electronic absorption and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations can provide valuable information about its photophysical properties.

The electronic absorption spectrum is simulated by calculating the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). rsc.org These calculations can help identify the nature of the electronic transitions, such as π → π* and n → π* transitions, and the molecular orbitals involved in these transitions. The substituents on the pyridine ring of this compound are expected to significantly influence its electronic absorption spectrum. The methoxy group may cause a red shift (shift to longer wavelengths) of the absorption bands, while the chloro and ethynyl groups will also modulate the electronic transitions.

TD-DFT can also be used to study the emission properties (fluorescence and phosphorescence) of a molecule. This is achieved by optimizing the geometry of the first excited singlet state (for fluorescence) or the first excited triplet state (for phosphorescence) and then calculating the energy of the transition back to the ground state.

An illustrative table of hypothetical TD-DFT results for the electronic absorption spectrum of this compound in methanol (B129727) is presented below.

Hypothetical TD-DFT Data for Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 285 | 0.08 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 260 | 0.22 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers the capability to model reaction pathways and characterize transition states, providing a deeper understanding of reaction mechanisms and kinetics. For this compound, these methods can be employed to investigate various potential reactions, such as nucleophilic aromatic substitution, electrophilic addition to the ethynyl group, or Sonogashira coupling reactions.

Reaction pathway modeling involves identifying the minimum energy path that connects reactants to products. This is typically done by locating the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry of the transition state is optimized, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is characterized, the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This information is crucial for predicting the feasibility and rate of a reaction. Furthermore, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state indeed connects the desired reactants and products. These computational studies can provide valuable insights that complement experimental investigations and can aid in the design of new synthetic routes.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational approaches are instrumental in establishing structure-reactivity relationships by correlating the electronic and structural properties of a molecule with its chemical behavior. For this compound, a variety of computational descriptors can be calculated to predict its reactivity.

One common approach is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO can indicate the propensity of the molecule to donate electrons and suggest sites for electrophilic attack. Conversely, the energy and distribution of the LUMO can indicate the molecule's ability to accept electrons and suggest sites for nucleophilic attack.

Another useful tool is the calculation of the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution on the molecular surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the MEP map could highlight the nucleophilic character of the pyridine nitrogen and the methoxy oxygen, as well as the electrophilic character of the carbon atoms bonded to the chlorine and within the ethynyl group.

Synthetic Applications and Derivatization Pathways of 6 Chloro 2 Ethynyl 3 Methoxypyridine

Role as a Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the pyridine (B92270) ring makes 6-Chloro-2-ethynyl-3-methoxypyridine a valuable precursor in the synthesis of complex organic molecules, particularly those with pharmaceutical or biological significance. The ethynyl (B1212043) group is especially amenable to carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction allows for the facile connection of the pyridine core to a wide array of aryl or vinyl halides, paving the way for the construction of elaborate molecular architectures. organic-chemistry.orgwikipedia.org

The reactivity of the chloro and methoxy (B1213986) groups further enhances its synthetic utility. The chlorine atom can be displaced through various nucleophilic substitution reactions, while the methoxy group can be cleaved to reveal a hydroxyl functionality, providing additional points for molecular elaboration. This multi-faceted reactivity allows for a modular and convergent approach to the synthesis of highly substituted pyridine derivatives, which are common scaffolds in many bioactive compounds. beilstein-journals.org

Below is a table summarizing the key reactive sites and their potential transformations:

| Reactive Site | Potential Transformations | Resulting Functionality |

| 2-Ethynyl | Sonogashira Coupling, "Click" Chemistry, Cycloadditions | Substituted Alkynes, Triazoles, Fused Rings |

| 6-Chloro | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Amines, Ethers, Biaryls |

| 3-Methoxy | Ether Cleavage | Hydroxyl Group |

Derivatization to Novel Pyridine-Based Scaffolds

The inherent reactivity of this compound provides a foundation for the generation of a diverse library of novel pyridine-based scaffolds.

Synthesis of Functionalized Pyridine Derivatives

The ethynyl group serves as a versatile handle for introducing a variety of functional groups. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, can be employed to introduce triazole rings with diverse substituents. organic-chemistry.orgchemie-brunschwig.ch This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. organic-chemistry.orgsigmaaldrich.com

Furthermore, the Sonogashira coupling reaction with various aryl halides can be utilized to synthesize a range of 2-(arylethynyl)pyridine derivatives. These compounds can serve as key intermediates for further transformations or as final target molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Construction of Fused Heterocyclic Systems

The ethynyl and chloro functionalities in proximity on the pyridine ring create an ideal platform for the construction of fused heterocyclic systems. Intramolecular cyclization reactions, often catalyzed by transition metals, can lead to the formation of bicyclic and polycyclic aromatic systems containing the pyridine ring. ias.ac.in These fused heterocycles are of significant interest due to their prevalence in natural products and pharmaceuticals. ias.ac.in

For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization could potentially be employed to construct furo[2,3-b]pyridines or other related fused systems. organic-chemistry.org The specific reaction conditions and the nature of the coupling partner would dictate the final heterocyclic scaffold formed.

Applications in Precursor Chemistry for Advanced Materials Research

The electronic and structural features of this compound make it an attractive precursor for the development of advanced materials with tailored properties.

Development of Conjugated Systems and Polymers

The presence of the ethynyl group allows for the incorporation of this pyridine derivative into conjugated polymers. Polymerization of ethynyl-containing monomers, often through metal-catalyzed processes, can lead to the formation of polymers with extended π-systems. mdpi.com These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The pyridine nitrogen atom within the polymer backbone can influence the electronic properties of the material and also provide a site for post-polymerization modification or coordination to metal ions. The chloro and methoxy substituents offer further opportunities to fine-tune the solubility, processability, and solid-state packing of the resulting polymers.

Potential in Metal-Organic Frameworks (MOFs) Ligand Design

This compound possesses the necessary functionalities to act as a multitopic ligand for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands.

Intermediacy in the Chemical Synthesis of Research Probes

The molecular architecture of this compound makes it an ideal precursor for the synthesis of targeted research probes, particularly those used in neuroscience and medicinal chemistry. The ethynyl group provides a handle for a variety of coupling reactions, allowing for the attachment of larger and more complex molecular fragments. This is a key step in building molecules designed to interact with specific biological targets.

For instance, the pyridine core of this compound is a common feature in molecules designed to interact with receptors in the central nervous system. The chlorine and methoxy substituents on the pyridine ring can be strategically modified to fine-tune the electronic properties and binding affinity of the final research probe. This allows scientists to develop highly selective tools for studying the function of specific proteins and signaling pathways in the brain.

One significant application of this intermediate is in the creation of positron emission tomography (PET) imaging agents. The ethynyl group can be utilized in radiolabeling reactions, incorporating a positron-emitting isotope into the molecule. These radiolabeled probes enable researchers to visualize and quantify the distribution of specific receptors or enzymes in the living brain, providing invaluable insights into neurological disorders.

| Functional Group | Role in Research Probe Synthesis | Example Reaction Type |

| Ethynyl Group | Enables attachment of diverse molecular fragments and radiolabeling. | Sonogashira coupling, Click chemistry |

| Chlorinated Pyridine Ring | Core scaffold for biological targeting; allows for further functionalization. | Nucleophilic aromatic substitution |

| Methoxy Group | Modulates electronic properties and can influence binding affinity. | Ether cleavage/modification |

Scalable Synthesis Considerations for Larger-Scale Research

Transitioning the synthesis of this compound from a laboratory scale to a larger production volume necessary for extensive preclinical or clinical research presents several challenges. Key considerations include the cost of starting materials, the efficiency and safety of the reaction steps, and the purification of the final product.

The introduction of the ethynyl group often requires specialized reagents and conditions, which can be costly and difficult to handle on a large scale. Therefore, process optimization is crucial to ensure a cost-effective and safe manufacturing process. This may involve exploring alternative synthetic routes, optimizing reaction conditions to maximize yield and minimize byproducts, and developing robust purification methods to ensure the high purity required for biological studies.

Furthermore, the handling of chlorinated pyridines requires careful safety protocols due to their potential toxicity. A scalable synthesis must incorporate appropriate engineering controls and personal protective equipment to minimize exposure risks for laboratory personnel.

Developing a scalable and economical synthesis is a critical step in advancing the use of research probes derived from this compound. Such efforts enable the broader scientific community to access these valuable tools for their investigations, ultimately accelerating the pace of discovery in various fields of biomedical research.

Future Research Directions for 6 Chloro 2 Ethynyl 3 Methoxypyridine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized pyridines is a mature field, yet there remains a continuous demand for more efficient, sustainable, and versatile methods. acs.orgnih.gov Future research into the synthesis of 6-Chloro-2-ethynyl-3-methoxypyridine should prioritize these aspects.

A primary area of investigation will be the refinement of existing synthetic strategies, such as the Sonogashira coupling reaction. scirp.orgacs.orgwikipedia.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org Research could focus on developing more active and stable catalysts, exploring copper-free conditions to prevent the formation of alkyne dimers, and adapting the reaction to greener solvents like water. wikipedia.org

Furthermore, the development of novel, one-pot cascade reactions could provide more direct and atom-economical routes to the target molecule. acs.org Such strategies, which combine multiple reaction steps into a single operation, can significantly reduce waste and purification efforts. nih.gov Additionally, exploring enzymatic or chemoenzymatic approaches could offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

The principles of green chemistry should be a guiding factor in the development of new synthetic routes. rsc.org This includes the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and designing processes that are energy-efficient. nih.govresearchgate.net For instance, catalytic systems based on earth-abundant and non-toxic metals are highly desirable. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |

| Improved Sonogashira Coupling | Higher yields, milder conditions, broader substrate scope | Development of novel palladium and copper catalysts, exploration of phosphine-free ligands, use of aqueous media. wikipedia.org |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste, simplified purification | Design of multi-catalytic systems, investigation of tandem reaction sequences. acs.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of enzymes for specific transformations, optimization of reaction conditions for biocatalysts. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | Development of continuous-flow reactors for key synthetic steps, integration of in-line purification and analysis. |

Investigation of Underexplored Reactivity Profiles

The ethynyl (B1212043) group in this compound is a versatile functional handle that opens up a wide range of potential chemical transformations. While the reactivity of simpler 2-ethynylpyridines has been explored to some extent, the influence of the chloro and methoxy (B1213986) substituents on the reactivity of this specific molecule remains largely unknown. sigmaaldrich.com

Future research should systematically investigate the reactivity of the ethynyl group, including cycloaddition reactions (e.g., click chemistry with azides to form triazoles), polymerization reactions to form conjugated polymers, and its use as a precursor for the synthesis of more complex heterocyclic systems. acs.org The electronic effects of the electron-withdrawing chlorine atom and the electron-donating methoxy group are expected to modulate the reactivity of the alkyne, offering opportunities for selective transformations.

The pyridine (B92270) nitrogen atom also presents a site for functionalization, such as N-alkylation or N-oxidation, which can further modify the electronic properties and reactivity of the entire molecule. researchgate.net The interplay between the substituents and their influence on the regioselectivity of various reactions will be a critical area of study.

Advanced Spectroscopic Characterization with Emerging Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its development. While standard spectroscopic techniques like 1H and 13C NMR, IR, and mass spectrometry are fundamental, future research should employ more advanced methods to gain deeper insights.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of the parent molecule. researchgate.netlibretexts.org These techniques can reveal through-bond and through-space correlations between nuclei, providing detailed structural information. researchgate.net

The use of isotopic labeling, for instance with 15N, could provide valuable information about the electronic environment of the pyridine nitrogen and its interactions with other parts of the molecule. nih.gov Furthermore, solid-state NMR could be employed to study the structure and dynamics of the molecule in the solid phase, which is particularly relevant for materials science applications.

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, could provide complementary information to IR spectroscopy, particularly for the characterization of the carbon-carbon triple bond. researchgate.net